molecular formula C19H16ClN3O4S2 B6484500 2-[3-(4-chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide CAS No. 898441-18-4

2-[3-(4-chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide

Cat. No.: B6484500
CAS No.: 898441-18-4
M. Wt: 449.9 g/mol
InChI Key: XWYTWIBERSQJTC-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a carboxamide group (N-methylated at position 3) and a benzamido moiety at position 2. The benzamido group is further modified with a 4-chlorobenzenesulfonamido substituent.

Properties

IUPAC Name

2-[[3-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-9-10-28-19(16)22-17(24)12-3-2-4-14(11-12)23-29(26,27)15-7-5-13(20)6-8-15/h2-11,23H,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYTWIBERSQJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs can be categorized based on shared functional groups or structural motifs:

(a) 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid (Compound 3)
  • Structure: Features a propanoic acid terminus instead of a thiophene-carboxamide. The benzamido group is substituted with a 4-chloro-N-methylbenzamido moiety.
  • Role: Part of a retinoid analog library targeting nuclear receptors, emphasizing the importance of the terminal carboxyl group for receptor binding .
  • Key Difference : The carboxylic acid group in Compound 3 enhances solubility and ionic interactions compared to the carboxamide in the target compound, which may reduce polarity and improve membrane permeability.
(b) N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
  • Structure : Shares a thiophene-carboxamide core but differs in substitution: a 4-chlorobenzylsulfonyl group replaces the 4-chlorobenzenesulfonamido-benzamido chain.
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (molar mass 426.34 g/mol) .

Physicochemical Properties

Property Target Compound Compound 3 Compound
Molecular Weight ~435 g/mol (estimated) 323.78 g/mol 426.34 g/mol
Solubility Moderate (amide-dominated) High (carboxylic acid) Low (sulfonyl, chlorophenyl)
LogP ~3.5 (predicted) ~2.8 ~4.1
  • Key Observations :
    • The target compound’s higher molecular weight and LogP compared to Compound 3 suggest increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
    • The dual chlorophenyl groups in contribute to its higher LogP and lower solubility.

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